molecular formula C37H57N9O12 B12327079 Ser-Gln-Asn-Tyr-Pro-Ile-Val

Ser-Gln-Asn-Tyr-Pro-Ile-Val

Cat. No.: B12327079
M. Wt: 819.9 g/mol
InChI Key: XMQYBJNICRKTBW-IWNAKFCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ser-Gln-Asn-Tyr-Pro-Ile-Val: is a heptapeptide with the sequence of seven amino acids: serine, glutamine, asparagine, tyrosine, proline, isoleucine, and valine. This compound is known for its role as a substrate for HIV-1 protease, making it significant in the study of HIV and related biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ser-Gln-Asn-Tyr-Pro-Ile-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Ser-Gln-Asn-Tyr-Pro-Ile-Val can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ser-Gln-Asn-Tyr-Pro-Ile-Val has several applications in scientific research:

    Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate for HIV-1 protease, aiding in the study of HIV replication and protease inhibitors.

    Medicine: Potential use in developing antiviral drugs targeting HIV-1 protease.

    Industry: Utilized in the production of peptide-based assays and diagnostic tools

Mechanism of Action

The primary mechanism of action for Ser-Gln-Asn-Tyr-Pro-Ile-Val involves its role as a substrate for HIV-1 protease. The protease cleaves the peptide at specific sites, which is crucial for the maturation of the HIV virus. This cleavage process is essential for the virus’s ability to replicate and infect host cells. The peptide’s interaction with the protease provides insights into the enzyme’s function and aids in the development of protease inhibitors .

Comparison with Similar Compounds

Uniqueness: Ser-Gln-Asn-Tyr-Pro-Ile-Val is unique due to its specific sequence, which makes it an efficient substrate for HIV-1 protease. This specificity allows for detailed studies of the protease’s activity and the development of targeted inhibitors .

Properties

Molecular Formula

C37H57N9O12

Molecular Weight

819.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C37H57N9O12/c1-5-19(4)30(35(55)44-29(18(2)3)37(57)58)45-34(54)26-7-6-14-46(26)36(56)25(15-20-8-10-21(48)11-9-20)43-33(53)24(16-28(40)50)42-32(52)23(12-13-27(39)49)41-31(51)22(38)17-47/h8-11,18-19,22-26,29-30,47-48H,5-7,12-17,38H2,1-4H3,(H2,39,49)(H2,40,50)(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,57,58)/t19-,22-,23-,24-,25-,26-,29-,30-/m0/s1

InChI Key

XMQYBJNICRKTBW-IWNAKFCDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)N

Origin of Product

United States

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